molecular formula C9H6F3NO B1304647 2-(Trifluoromethoxy)phenylacetonitrile CAS No. 137218-25-8

2-(Trifluoromethoxy)phenylacetonitrile

Cat. No. B1304647
M. Wt: 201.14 g/mol
InChI Key: OIKWCWVMUBCXJM-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylacetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This structure is of interest due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, providing a pathway to synthesize complex aromatic compounds, which could potentially be adapted for the synthesis of 2-(trifluoromethoxy)phenylacetonitrile . Additionally, the conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride has been reported, which might offer a direct method for synthesizing the compound of interest . Moreover, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, suggesting a possible synthetic route for the target molecule .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and MS/MS have been employed to characterize compounds with structural similarities to 2-(trifluoromethoxy)phenylacetonitrile. For example, the structure of a trimeric impurity of a related compound was elucidated using NMR and MS/MS . In another study, DFT calculations were used to perform a detailed interpretation of the FT-IR and FT-Raman spectra of 2-(trifluoromethyl)phenylacetonitrile, which could be analogous to the analysis required for 2-(trifluoromethoxy)phenylacetonitrile .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds has been investigated, revealing some unexpected behaviors. For instance, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, leading to the formation of a trimeric compound . This suggests that 2-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity patterns that merit further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The HOMO-LUMO energy gap, as determined by DFT calculations, provides insight into the charge transfer interactions within the molecule, which are relevant for understanding the reactivity and stability of 2-(trifluoromethoxy)phenylacetonitrile . The solvation of trifluoromethanesulfonates by their conjugate acid in different solvents has been studied, which could inform the solubility and reactivity of related compounds in various media .

Scientific Research Applications

Reactivity and Characterization

  • 2-(Trifluoromethoxy)phenylacetonitrile exhibits unique reactivity, such as the loss of fluorine atoms, leading to the formation of trimeric compounds. This reactivity has been characterized through NMR and MS/MS studies, revealing an unprecedented mechanism of action (Stazi et al., 2010).

Synthesis Applications

  • It plays a crucial role in trifluoromethoxylation reactions. For instance, it's used in generating trifluoromethoxide anions to substitute activated bromides, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Spectroscopic Studies

  • The compound has been extensively studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy. These studies provide insights into the molecule's structural and electronic properties, including charge transfer interactions (Padmavathy & Seshadri, 2019).

Catalysis and Synthetic Chemistry

  • It's used in asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, an important process in pharmaceuticals and agrochemicals due to the strong electron-withdrawing nature and high lipophilicity of trifluoromethoxy groups (Guo et al., 2017).

Chemical Transformation and Reactions

  • The compound is involved in novel chemical transformations, such as the chemoselective cyclization of alkynyl nitriles, which has significant implications in organic synthesis (Huang et al., 2012).

Safety And Hazards

“2-(Trifluoromethoxy)phenylacetonitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKWCWVMUBCXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380472
Record name 2-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenylacetonitrile

CAS RN

137218-25-8
Record name 2-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenylacetonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-trifluoromethoxybenzyl bromide (0.95 g, 3.9 mmol) from Step 2 above in DMF (5 mL) was added NaCN (0.21 g, 4.3 mmol). The mixture was stirred at ambient temperature for 14 h and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 15% EtOAc-hexanes as eluant to give 2-trifluoromethoxyphenylacetonitrile as a colorless liquid (TLC Rf =0.6 (solvent)).
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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